2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]acetamide
Description
2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]acetamide is a thieno[3,2-d]pyrimidine derivative featuring a 2,4-dioxo core structure substituted with a phenylcarbamoylmethyl group at position 1 and an N-[(furan-2-yl)methyl]acetamide moiety at position 2. The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, known for its versatility in modulating biological targets such as kinases, proteases, and receptors .
The furan-2-ylmethyl substituent contributes to the compound’s polarity and π-stacking interactions due to the aromatic furan ring.
Properties
IUPAC Name |
2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S/c26-17(22-11-15-7-4-9-30-15)12-25-20(28)19-16(8-10-31-19)24(21(25)29)13-18(27)23-14-5-2-1-3-6-14/h1-10H,11-13H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTQJWZYJWFTMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCC4=CC=CO4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Introduction of the Phenylcarbamoyl Group: This step involves the reaction of the thienopyrimidine intermediate with a phenyl isocyanate derivative. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Attachment of the Furan-2-ylmethyl Group: This step involves the reaction of the intermediate with a furan-2-ylmethyl halide. The reaction conditions often include the use of a base such as potassium carbonate to neutralize the by-products and drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride. The reduction typically targets the carbonyl groups, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylcarbamoyl group. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; organic solvents such as ethanol or tetrahydrofuran; room temperature to reflux conditions.
Substitution: Alkyl halides, amines; organic solvents such as dichloromethane or acetonitrile; room temperature to reflux conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It is often used in bioassays to evaluate its efficacy against various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for applications in electronics, optics, and other high-tech industries.
Mechanism of Action
The mechanism of action of 2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, leading to the disruption of essential metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Core Flexibility: The thieno[3,2-d]pyrimidine core (target compound, ) contrasts with pyrido[2,3-d]pyrimidine derivatives , where the sulfur atom in the thiophene ring is replaced by a nitrogen-containing pyridine ring. This substitution alters electronic properties and solubility.
- Substituent Effects: The target compound’s phenylcarbamoylmethyl group provides a planar aromatic system with hydrogen-bond donor/acceptor sites, distinguishing it from the 4-fluorobenzyl (electron-withdrawing) and cyclohexyl (nonpolar) groups in analogs . The furan-2-ylmethyl substituent introduces a heteroaromatic ring with moderate polarity, contrasting with the 3-methoxypropyl (polar, flexible) and 3-trifluoromethylphenyl (highly electronegative) groups in other derivatives .
Spectroscopic and Analytical Data
- NMR Trends :
- Mass Spectrometry : High-resolution mass spectrometry (HR-MS) would confirm the molecular ion peak at ~448.5 Da, comparable to derivatives in and .
Bioactivity and Structure-Activity Relationships (SAR)
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 110–130°C | ±15% yield |
| Solvent | NMP or DMF | +20% solubility |
| Catalyst | Pd/C or CuI | +25% efficiency |
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
A multi-technique approach ensures accuracy:
- NMR (¹H/¹³C) : Assigns proton environments (e.g., furan methylene at δ 4.2–4.5 ppm) and confirms acetamide connectivity .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ expected m/z 465.12) .
- XRD : Resolves crystal packing of the thieno-pyrimidine core, critical for understanding π-π stacking interactions .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds .
Advanced: How can computational models resolve contradictions in observed vs. predicted biological activity?
Methodological Answer:
Discrepancies often arise from unaccounted conformational dynamics:
- Molecular Dynamics (MD) : Simulate ligand-receptor binding under physiological conditions to identify transient interactions missed in static models .
- Density Functional Theory (DFT) : Calculate electron distribution in the thieno-pyrimidine ring to explain unexpected reactivity or binding affinities .
- QSAR Analysis : Correlate substituent effects (e.g., furan methyl vs. phenyl groups) with activity trends using datasets from analogs .
Q. Example Workflow :
Perform DFT on the dioxo-thieno-pyrimidine core.
Validate with MD simulations of the compound in a solvated enzyme pocket.
Cross-reference with experimental IC₅₀ values from kinase assays.
Advanced: What strategies address low reproducibility in biological assays?
Methodological Answer:
Reproducibility issues often stem from:
- Aggregation : Use dynamic light scattering (DLS) to monitor colloidal stability at varying concentrations (e.g., >10 µM may induce aggregation) .
- Solvent Artifacts : Replace DMSO with cyclodextrin-based carriers if precipitation occurs in aqueous buffers .
- Batch Variability : Implement HPLC-UV (λ = 254 nm) to verify purity >95% across synthetic batches .
Q. Table 2: Troubleshooting Biological Assays
| Issue | Diagnostic Tool | Mitigation Strategy |
|---|---|---|
| Compound precipitation | DLS | Adjust solvent or concentration |
| Off-target activity | Kinase Profiling | Use orthogonal assay formats |
| Low signal-to-noise | LC-MS/MS | Confirm stability under assay conditions |
Basic: How to design a SAR study for this compound?
Methodological Answer:
Focus on modular modifications:
- Core Modifications : Replace the furan methyl group with thiophene or pyrrole to test π-stacking effects .
- Side Chain Variations : Introduce alkyl or aryl groups on the phenylcarbamoyl moiety to probe steric tolerance .
- Bioisosteres : Substitute the acetamide carbonyl with a sulfonamide to assess hydrogen-bonding requirements .
Q. Key Parameters to Track :
- LogP (lipophilicity) via shake-flask method.
- Thermodynamic solubility in PBS (pH 7.4).
- In vitro metabolic stability using liver microsomes.
Advanced: How to reconcile conflicting data on metabolic stability?
Methodological Answer:
Contradictions may arise from species-specific metabolism:
- Species Comparison : Test stability in human vs. rat liver microsomes; cytochrome P450 isoform profiling (e.g., CYP3A4 vs. CYP2D6) explains disparities .
- Metabolite ID : Use LC-HRMS to identify oxidation products (e.g., hydroxylation at the furan ring) .
- Structural Hardening : Introduce fluorine atoms at metabolically labile positions to block oxidative pathways .
Basic: What safety precautions are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods during weighing to avoid inhalation of fine particles.
- Spill Management : Neutralize with activated carbon and dispose as hazardous waste .
Advanced: How to integrate high-throughput screening with mechanistic studies?
Methodological Answer:
- Automated Synthesis : Use flow chemistry to generate 50–100 analogs for HTS .
- Parallel Assays : Pair phenotypic screening (e.g., cytotoxicity) with target engagement assays (e.g., SPR for binding kinetics) .
- Data Fusion : Apply machine learning to link HTS hits with MD simulation outcomes, prioritizing analogs with optimal conformational profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
